![molecular formula C26H33N3O4 B1226685 7,7-dimethyl-1-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide](/img/structure/B1226685.png)
7,7-dimethyl-1-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide
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Overview
Description
7,7-dimethyl-1-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide is a member of quinolines.
Scientific Research Applications
Photoelectric Conversion in Solar Cells
One application of related compounds is in improving photoelectric conversion efficiency in dye-sensitized solar cells. Carboxylated cyanine dyes, which share structural similarities with the queried compound, have been found effective in co-sensitization processes, enhancing the photoelectrical properties of these solar cells (Wu et al., 2009).
Synthesis of New Chemical Structures
Research has focused on synthesizing new chemical structures using derivatives of the compound. For instance, studies on the synthesis of new 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives demonstrate the compound's versatility in forming new chemical entities (Dyachenko & Vovk, 2012).
X-Ray Structural Analysis
The compound and its derivatives have been subject to X-ray structural analysis to determine their molecular structures. This is crucial in understanding their potential applications in various fields, such as materials science or drug design (Rudenko et al., 2013).
Radioligand Development for PET Imaging
Derivatives of this compound have been explored as potential radioligands for positron emission tomography (PET) imaging. Such research is critical in medical diagnostics, particularly for imaging specific receptors in the body (Matarrese et al., 2001).
Antihypoxic Activity
Studies have also been conducted to explore the antihypoxic effects of certain derivatives, showing potential in medical applications such as treatment of oxygen-deprivation conditions (Ukrainets, Mospanova & Davidenko, 2014).
properties
Product Name |
7,7-dimethyl-1-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide |
---|---|
Molecular Formula |
C26H33N3O4 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
7,7-dimethyl-1-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H33N3O4/c1-18-5-7-19(8-6-18)29-22-16-26(2,3)17-23(30)20(22)15-21(25(29)32)24(31)27-9-4-10-28-11-13-33-14-12-28/h5-8,15H,4,9-14,16-17H2,1-3H3,(H,27,31) |
InChI Key |
BIHFUOLREKBUEB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)NCCCN4CCOCC4)C(=O)CC(C3)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)NCCCN4CCOCC4)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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